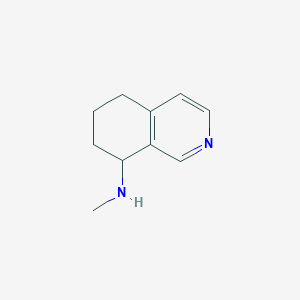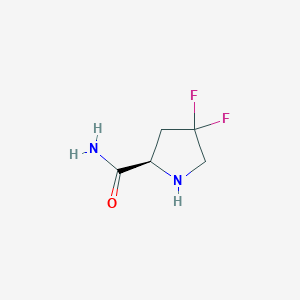![molecular formula C7H6N4 B11921999 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B11921999.png)
6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fused pyrimidine and pyrrole ring system, which contributes to its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a suitable pyrimidine derivative with a nitrile-containing reagent under acidic or basic conditions can lead to the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its structural features make it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research has indicated potential therapeutic applications, particularly in the development of anticancer and antiviral agents.
Industry: The compound’s reactivity and stability make it useful in the production of specialty chemicals and materials.
作用机制
The mechanism by which 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile exerts its effects is often related to its ability to interact with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, disrupting biological pathways critical for disease progression. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
6,7-Dihydro-5H-pyrano[2,3-d]pyrimidine: This compound shares a similar fused ring system but with an oxygen atom in place of the nitrogen in the pyrrole ring.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Another related compound with a triazole ring fused to the pyrrole ring.
Uniqueness
6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile is unique due to its specific ring fusion and the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific disciplines.
属性
分子式 |
C7H6N4 |
|---|---|
分子量 |
146.15 g/mol |
IUPAC 名称 |
6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C7H6N4/c8-3-6-5-1-2-9-7(5)11-4-10-6/h4H,1-2H2,(H,9,10,11) |
InChI 键 |
ZLSRHBBFMLZROU-UHFFFAOYSA-N |
规范 SMILES |
C1CNC2=NC=NC(=C21)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


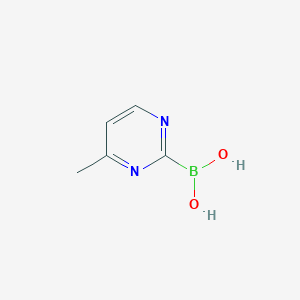
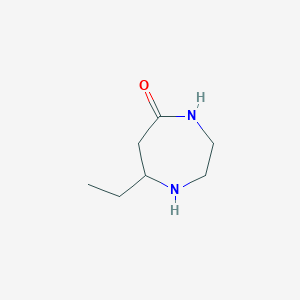
![4-Fluorobenzo[d]isoxazole](/img/structure/B11921933.png)


![7-Methyl-1-oxaspiro[3.5]nonane](/img/structure/B11921960.png)
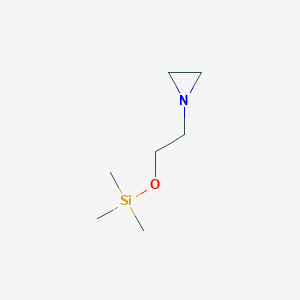
![1-methylimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B11921979.png)
![1-Ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11921980.png)



